molecular formula C23H22N2O6S B2887209 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 921797-52-6

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2887209
CAS No.: 921797-52-6
M. Wt: 454.5
InChI Key: KXEPTWQFGODGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a thiazole, and multiple methoxy groups . These groups are common in many biologically active compounds and could suggest potential applications in various fields of research and industry.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving organic halides . For instance, new benzofuran and thiazole derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzofuran and thiazole rings could provide a rigid structure, while the methoxy groups could increase the compound’s solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antimicrobial properties. Research has shown that compounds incorporating the thiazole ring, similar to the one , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies indicate that such compounds may offer valuable therapeutic interventions for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer and Antiangiogenic Activity

Further investigations into derivatives of this compound have also highlighted their potential in anticancer and antiangiogenic therapies. Studies on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown significant antiproliferative activity against cancer cells, demonstrating the compound's ability to bind to the colchicine site of tubulin, induce apoptosis, and possess potent vascular disrupting properties derived from the effect on vascular endothelial cells (Romagnoli et al., 2015).

Structural Analysis and Molecular Interactions

The compound's structural analysis and its interactions have been a subject of study, providing insights into its potential mechanisms of action and interactions at the molecular level. Investigations into the molecular structure of related compounds, through spectroscopic and elemental analysis, have helped in understanding the influence of intermolecular interactions on molecular geometry, which is crucial for the compound's biological activity and interactions with biological targets (Karabulut et al., 2014).

Design and Synthesis for Pharmacological Applications

The design and synthesis of derivatives of this compound have led to the development of compounds with enhanced pharmacological properties. Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors exemplifies the compound's role in the design of new anticonvulsant agents, demonstrating the importance of the thiazole ring and its derivatives in medicinal chemistry for the development of new therapeutic agents (Faizi et al., 2017).

Future Directions

Given the potential biological activity of benzofuran and thiazole derivatives, this compound could be a subject of future research in drug discovery . Further studies could focus on its synthesis, characterization, and evaluation of its biological activities.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-5-30-16-8-6-7-13-9-17(31-20(13)16)15-12-32-23(24-15)25-22(26)14-10-18(27-2)21(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEPTWQFGODGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.